molecular formula C7H13NO3 B8186036 (3S,4R)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester

(3S,4R)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester

Cat. No.: B8186036
M. Wt: 159.18 g/mol
InChI Key: PLVOQXPMPPTFRW-PHDIDXHHSA-N
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Description

(3S,4R)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a tetrahydro-pyran ring, and a carboxylic acid methyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tetrahydro-pyran derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities, ensuring consistency and purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.

  • Reduction Products: Reduced derivatives such as amines and alcohols.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in the study of biological processes and interactions.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.

  • Pathways: It may be involved in metabolic pathways, signaling pathways, and other biological processes.

Comparison with Similar Compounds

  • (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester: Enantiomer with different stereochemistry.

  • 4-Amino-tetrahydro-pyran-3-carboxylic acid: Similar structure without the methyl ester group.

  • Other Tetrahydro-pyran Derivatives: Compounds with variations in the ring structure and functional groups.

Uniqueness: (3S,4R)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

methyl (3S,4R)-4-aminooxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOQXPMPPTFRW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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